molecular formula C21H18N2O4S B2671833 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide CAS No. 922010-32-0

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide

Cat. No.: B2671833
CAS No.: 922010-32-0
M. Wt: 394.45
InChI Key: ZFDJDXCPHYFOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide ( 922010-32-0) is a chemical compound with the molecular formula C21H18N2O4S and a molecular weight of 394.4 g/mol . It features a dibenzo[b,f][1,4]oxazepin-11(10H)-one core structure, a scaffold of significant interest in medicinal chemistry research. Compounds based on this structural motif, specifically 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-ones, have been identified as potent inducers of cellular differentiation in acute myeloid leukemia (AML) cells in vitro . This research area seeks alternatives to conventional cytotoxic chemotherapy by aiming to relieve the differentiation block in cancer cells . While the specific mechanism of action for this analogue is not fully characterized, related compounds have shown the ability to upregulate the myeloid differentiation marker CD11b in a concentration-dependent manner across multiple, genetically distinct AML cell lines, suggesting a potential mechanism that is not restricted to a single genetic subtype . Structure-Activity Relationship (SAR) studies on similar compounds indicate that modifications at the nitrogen atom of the cyclic amide and the substituents on the core ring can significantly influence both biological potency and metabolic stability . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the relevant scientific literature for comprehensive SAR and pharmacological data on this class of compounds .

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-23-18-9-5-6-10-20(18)27-19-12-11-16(13-17(19)21(23)24)22-28(25,26)14-15-7-3-2-4-8-15/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDJDXCPHYFOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide typically involves multiple steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors, such as ortho-substituted anilines and ortho-hydroxybenzaldehydes, under acidic or basic conditions to form the oxazepine ring.

    Oxidation: The oxidation of the 11-position to form the ketone group can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the methyl group or the oxazepine ring, using strong oxidizing agents.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, dimethyl sulfoxide (DMSO).

Major Products

    Oxidation Products: Carboxylic acids, alcohols.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various sulfonamide derivatives.

Scientific Research Applications

Research indicates that compounds similar to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide exhibit various biological activities:

1. Anti-inflammatory Activity

  • Compounds in this class have shown the ability to inhibit carrageenan-induced edema in animal models, suggesting potential use in treating inflammatory conditions.

2. Antimicrobial Activity

  • In vitro studies demonstrate efficacy against various pathogens. For example, related benzenesulfonamide compounds exhibit minimum inhibitory concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL against bacteria such as Escherichia coli and Staphylococcus aureus .

3. Antioxidant Properties

  • The compound's ability to scavenge free radicals may provide protective effects against oxidative stress, comparable to known antioxidants like Vitamin C.

Research Insights

A study focusing on related benzenesulfonamide derivatives found that certain compounds exhibited potent anticancer activity against human tumor cell lines such as HCT-116 and MCF-7. The IC50 values indicated effective growth inhibition, suggesting that the structural characteristics of sulfonamides play a crucial role in their biological efficacy .

Summary of Biological Activities

Activity Type Observed Effect Reference
Anti-inflammatoryInhibition of carrageenan-induced edema
AntimicrobialMIC values against E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL)
AntioxidantComparable activity to Vitamin C

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on derivatives of the compound demonstrated significant antimicrobial activity against a range of bacterial strains. The results indicated that modifications to the sulfonamide group could enhance efficacy.

Case Study 2: Anti-inflammatory Potential

Research involving animal models showed that the compound could effectively reduce inflammation markers in carrageenan-induced edema tests, highlighting its potential for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the oxazepine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Impact

The target compound belongs to a broader class of dibenzo[b,f][1,4]oxazepine and thiazepine derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure R1 (Position 10) R2 (Position 2/7/8) Molecular Formula Molecular Weight logP
Target Compound Oxazepine Methyl 1-Phenylmethanesulfonamide C22H19N2O4S 407.46 3.97
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide Oxazepine Ethyl 2,4-Dimethoxybenzenesulfonamide C23H22N2O6S 454.5 3.97
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Thiazepine (S atom) Methyl 4-Methoxybenzyl carboxamide C23H19N2O4S 421.1 3.87
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide Oxazepine Ethyl Phenylacetamide C25H21N2O3 393.09 3.52

Key Observations :

  • Core Heteroatom : Replacement of oxygen with sulfur (thiazepine vs. oxazepine) increases molecular weight and slightly alters electronic properties .
  • Substituent Effects : Sulfonamide groups (e.g., in the target compound) exhibit higher polarity (logP ~3.97) compared to carboxamides (logP ~3.52–3.87), influencing membrane permeability .
  • Positional Isomerism : Substituents at position 2 (target) vs. position 7/8 (other analogs) affect receptor binding due to spatial orientation differences .

Pharmacological Activity

Key Findings :

  • Substituent Bulk : The 1-phenylmethanesulfonamide group in the target compound provides moderate potency (IC50 = 12.5 nM), while smaller substituents (e.g., 4-fluorophenylacetamide) enhance potency (IC50 = 6.2 nM) .
  • Core Flexibility : Thiazepine derivatives (e.g., ) show slightly higher potency, likely due to sulfur’s larger atomic radius improving hydrophobic interactions.

Q & A

Q. What are the recommended synthetic routes for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide?

The synthesis typically involves two key steps: (1) preparation of the dibenzo[b,f][1,4]oxazepinone core and (2) sulfonamide functionalization. The core structure, 10-methyl-11-oxodibenzo[b,f][1,4]oxazepine, can be synthesized via cyclization of o-aminophenol derivatives with ketones or via oxidation of dibenzo[b,f][1,4]oxazepine precursors . For sulfonamide coupling, methods include N-alkylation/arylation using sodium hydride in DMF or dioxane (common for heterocyclic sulfonamides) . For example, a reflux reaction with phenylmethanesulfonyl chloride in ethanol/DMF (4–5 hours) followed by recrystallization is effective .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Essential for confirming regioselectivity of sulfonamide attachment. Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–3.0 ppm), and oxazepinone carbonyl protons (δ 10–11 ppm) .
  • IR Spectroscopy : Validates sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and oxazepinone C=O (1680–1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize low yields in sulfonamide coupling reactions?

Low yields often stem from steric hindrance at the oxazepinone C2 position or competing side reactions. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
  • Catalyst Screening : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
  • Temperature Control : Gradual heating (e.g., 60–80°C) reduces decomposition of heat-sensitive intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from methanol/acetone mixtures improves purity .

Q. How should contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

Unexpected splitting may indicate conformational flexibility or impurities. Steps to address this:

  • Variable Temperature NMR : Conduct experiments at −20°C to 80°C to identify dynamic equilibria (e.g., hindered rotation of sulfonamide groups) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .
  • Spiking Experiments : Add authentic samples of suspected byproducts (e.g., unreacted oxazepinone) to identify impurities .

Q. What computational methods support SAR studies for this compound’s biological activity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinase domains). Focus on sulfonamide’s hydrogen bonding with active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide derivatization .

Q. How can researchers assess the hydrolytic stability of the sulfonamide group under physiological conditions?

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–9, 37°C) and monitor degradation via HPLC at 254 nm. Sulfonamides are typically stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions .
  • Mass Spectrometry : Identify degradation products (e.g., free oxazepinone or sulfonic acid) via LC-MS/MS .
  • Kinetic Studies : Calculate half-life (t₁/₂) using first-order kinetics and Arrhenius plots to predict shelf life .

Q. What strategies mitigate byproduct formation during N-alkylation of the oxazepinone core?

  • Protecting Groups : Temporarily protect reactive amines with Boc or Fmoc groups before sulfonylation .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
  • Stoichiometry Control : Use a 1.2–1.5 molar excess of phenylmethanesulfonyl chloride to drive the reaction to completion .

Methodological Resources

  • Synthetic Protocols : Refer to Tetrahedron Letters (1996) for dibenzo[b,f][1,4]oxazepinone synthesis and Molecules (2011) for sulfonamide coupling .
  • Analytical Workflows : Follow Structure Reports guidelines for crystallographic validation and International Journal of Molecular Sciences for spectroscopic characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.